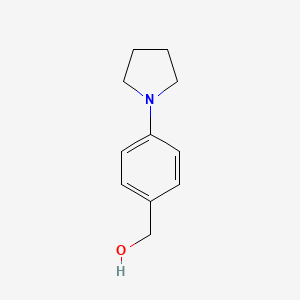

(4-Pyrrolidin-1-ylphenyl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-pyrrolidin-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h3-6,13H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPRBAHGHXSPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406899 | |

| Record name | (4-pyrrolidin-1-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676245-12-8 | |

| Record name | (4-pyrrolidin-1-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(pyrrolidin-1-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Pyrrolidin 1 Ylphenyl Methanol and Its Derivatives

Established Synthetic Routes

Traditional methods for synthesizing (4-Pyrrolidin-1-ylphenyl)methanol rely on well-documented organic reactions. These routes are characterized by their reliability and scalability, forming the foundation of pyrrolidine (B122466) chemistry.

Reaction of Phenol (B47542) Derivatives with Pyrrolidine Derivatives

The synthesis of aryl amines through the direct reaction of phenols with amines is a fundamental approach, though it often requires specific conditions to facilitate the substitution of the hydroxyl group. In the context of synthesizing pyrrolidinylphenyl structures, this would involve the reaction of a phenol derivative with pyrrolidine. The hydroxyl group of phenolic compounds is a poor leaving group, typically necessitating its activation or the use of high temperatures and pressures. The incorporation of an azo linker has been noted in the synthesis of azo-phenol derivatives, which can enhance the therapeutic properties of the resulting molecules. nih.gov The utilization of phenol derivatives in organic synthesis is a conventional method for preparing a wide array of related compounds. nih.gov

Reductive Amination Approaches

Reductive amination is a highly versatile and widely used method for forming C-N bonds. jocpr.com This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. jocpr.com This method is particularly effective for synthesizing N-aryl and N-alkyl amines under various catalytic conditions. researchgate.net

A key precursor to this compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, can be synthesized via a multi-step process starting from terephthalaldehyde. atlantis-press.com This synthesis involves the selective protection of one aldehyde group, followed by reductive amination of the remaining aldehyde with pyrrolidine, and subsequent deprotection. atlantis-press.com The final step to obtain the target compound would be the reduction of the benzaldehyde (B42025) group to a benzyl (B1604629) alcohol.

The general procedure for reductive amination often involves mixing the carbonyl compound and the amine, followed by the addition of a suitable reducing agent. sci-hub.se A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. jocpr.comorganic-chemistry.org

Table 1: Reductive Amination of Benzaldehyde with Pyrrolidine

| Carbonyl Compound | Amine | Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Pyrrolidine | N-methylpyrrolidine zinc borohydride (ZBHNMP) | Methanol (B129727), pH 7, Room Temp | 1-(Benzyl)pyrrolidine | Excellent | sci-hub.se |

This table illustrates a representative reductive amination. The synthesis of the target compound requires a precursor aldehyde which is then reduced.

Multi-component Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. nih.govresearchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single step. researchgate.netbohrium.com

The synthesis of pyrrolidine derivatives has been effectively achieved through various MCRs. nih.govresearchgate.net For instance, a highly diastereoselective, TiCl₄-catalyzed three-component reaction involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can produce highly substituted pyrrolidines with up to three new stereogenic centers. nih.gov Another strategy involves the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ, with various dipolarophiles. researchgate.net While a direct MCR for this compound is not explicitly detailed, the principles of MCRs, such as the Ugi or Povarov reactions, could be adapted to construct the core structure. mdpi.com The development of MCRs in greener, unconventional solvents like water or polyethylene (B3416737) glycol is also a significant area of modern research. bohrium.com

Advanced Synthetic Approaches

Innovations in synthetic chemistry have led to more efficient and environmentally benign methods for constructing complex molecules. These advanced approaches often offer significant advantages over traditional techniques.

Microwave-Assisted Organic Synthesis (MAOS) in Pyrrolidine Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering dramatic reductions in reaction times, increased yields, and often higher product purity compared to conventional heating methods. chemicaljournals.comeurekaselect.com The efficiency of MAOS stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. chemicaljournals.comresearchgate.net

This technology has been successfully applied to the synthesis of various pyrrolidine-containing compounds. For example, the synthesis of a pyrrolidine-fused chlorin (B1196114) derivative saw reaction times decrease from 8 hours with conventional heating to 4 hours using microwave irradiation. nih.gov MAOS is considered a green chemistry technique because it reduces energy consumption and often allows for solvent-free reactions. ajgreenchem.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrrolidine-Fused Chlorin

| Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional | 8 hours | 50% | nih.gov |

This table demonstrates the significant time-saving advantage of MAOS, even with a slight trade-off in yield in this specific example.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thermofisher.com Reactions such as the Suzuki, Heck, and Sonogashira couplings have become indispensable tools. thermofisher.com

For the synthesis of this compound and its derivatives, several strategies involving transition metal catalysis are viable. One prominent method is the Buchwald-Hartwig amination, which would involve the palladium-catalyzed coupling of pyrrolidine with a 4-halobenzyl alcohol derivative. Another approach could involve a Suzuki or Stille coupling to first construct the substituted biphenyl (B1667301) backbone, followed by further functional group manipulations. nih.gov For instance, Stille coupling has been used to prepare analogs of pyrovalerone, a compound featuring a 1-phenyl-2-pyrrolidin-1-yl moiety. nih.gov

The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organohalide to the metal center, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. thermofisher.com

Palladium-Catalyzed Hydroalkenylation

Palladium catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct hydroalkenylation to form the specific this compound is not extensively documented, the principles of palladium-catalyzed reactions are widely applied in synthesizing functionalized pyrrolidines and related structures.

Palladium-catalyzed C–H alkenylation of aliphatic amines is a notable method for creating functionalized pyrrolidines. sigmaaldrich.com This approach involves the activation of a C(sp³)–H bond, which is typically a challenging step, and is facilitated by a specialized amino-acid-derived ligand. sigmaaldrich.com The process proceeds via a 5-membered-ring cyclopalladation pathway, enabling the introduction of an alkenyl group. sigmaaldrich.com This methodology could be adapted to synthesize derivatives of the target compound.

Another relevant technique is the dual copper hydride (CuH) and palladium-catalyzed asymmetric hydroalkenylation. This method allows for the coupling of vinyl arenes with enol sulfonates to produce α-chiral olefins, demonstrating the versatility of palladium catalysis in creating complex stereocenters.

Furthermore, light-induced palladium-catalyzed hydroalkenylation reactions have been developed for strained molecules like cyclopropenes. sci-hub.se This process involves a hydropalladation step followed by a photoinduced radical alkyl Heck reaction, showcasing an innovative reactivity mode for palladium catalysis. sci-hub.se Such advanced methods highlight the potential for developing novel synthetic routes to complex pyrrolidine-containing molecules.

Iron-Catalyzed Reductive Amination

As a more sustainable and economical alternative to precious metal catalysts like palladium, iron-based catalysts have gained significant attention for reductive amination reactions. These reactions are crucial for forming the C-N bond between the phenyl ring and the pyrrolidine nitrogen.

A highly efficient and green approach involves the iron-catalyzed tandem reductive amination between nitroarenes and aldehydes. google.com In this process, a nanostructured iron-phenanthroline complex immobilized on a carbon support catalyzes the reduction of a nitro group to a primary amine in situ. google.com This amine then condenses with an aldehyde to form an imine, which is subsequently reduced by the same catalyst to yield the final secondary amine. google.com This atom-economical method uses hydrogen as the reductant and starts from readily available materials. google.com

Another innovative iron-catalyzed method enables the direct synthesis of N-methylamines from nitroarenes using paraformaldehyde, which serves as both the C1 source and the reducing agent in the presence of a reusable iron oxide catalyst. researchgate.net While this specific method produces N-methylamines, the underlying principle of iron-catalyzed reductive amination from nitroarenes is broadly applicable. researchgate.net For the synthesis of this compound precursors, a similar strategy could be envisioned by reacting a nitro-substituted benzaldehyde or phenylmethanol derivative with pyrrolidine in the presence of an iron catalyst and a suitable reducing agent.

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium-Amino Acid Ligand | Aliphatic Amines, Alkenes | Functionalized Pyrrolidines | Reversible C-H activation, access to complex heterocycles. sigmaaldrich.com |

| Iron-Phenanthroline on Carbon | Nitroarenes, Aldehydes, H₂ | Secondary Amines | Tandem reaction, nanostructured catalyst, atom-economical. google.com |

| Iron Oxide | Nitroarenes, Paraformaldehyde | N-Methylamines | Hydrogen-free, reusable catalyst, paraformaldehyde as reductant. researchgate.net |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly influential in the synthesis of fine chemicals and pharmaceutical intermediates.

The twelve core principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents. Other key tenets are increasing energy efficiency, using renewable feedstocks, reducing unnecessary derivatizations, and utilizing catalytic reagents over stoichiometric ones.

The shift from palladium to iron catalysis in reductive amination directly aligns with several green chemistry principles. google.com Iron is a more abundant, less toxic, and cheaper metal than palladium, addressing the principle of using less hazardous materials. google.com Catalytic processes, in general, are superior to stoichiometric reactions as they minimize waste by being effective in small amounts and allowing for multiple reaction turnovers. The use of reusable iron oxide catalysts further enhances the sustainability of the process. researchgate.net

Moreover, designing syntheses that combine multiple steps into a single tandem or one-pot reaction, such as the iron-catalyzed reductive amination of nitroarenes, improves energy efficiency and reduces waste from intermediate purification steps. google.com

Synthesis of Key Intermediates and Precursors

The synthesis of this compound relies on the availability of key precursors, primarily the corresponding benzaldehyde or aniline (B41778) derivatives.

(4-Pyrrolidin-1-yl)benzaldehyde

(4-Pyrrolidin-1-yl)benzaldehyde is a crucial intermediate that can be directly reduced to the target alcohol, this compound. This aldehyde is a known compound, commercially available from various suppliers.

A standard synthesis method for this intermediate involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorobenzaldehyde (B137897) with pyrrolidine. In this reaction, the electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack by the secondary amine (pyrrolidine), displacing the fluoride (B91410) ion. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF, often in the presence of a base such as potassium carbonate to neutralize the HF produced. The resulting (4-Pyrrolidin-1-yl)benzaldehyde can then be purified and subsequently reduced to this compound using a standard reducing agent like sodium borohydride.

(4-Pyrrolidin-1-yl)aniline

(4-Pyrrolidin-1-yl)aniline is another vital precursor. It can be converted to the target compound through various synthetic routes, such as diazotization followed by a Sandmeyer-type reaction to introduce a hydroxymethyl group, although this is a multi-step process. A more direct application is in the synthesis of derivatives.

The synthesis of (4-Pyrrolidin-1-yl)aniline is typically achieved in a two-step sequence. The first step is a nucleophilic aromatic substitution reaction between an activated halonitrobenzene, such as 1-fluoro-4-nitrobenzene, and pyrrolidine. The strong electron-withdrawing effect of the nitro group facilitates the substitution of the halide. The second step involves the reduction of the nitro group of the resulting 1-(4-nitrophenyl)pyrrolidine (B158401) to an amine. This reduction can be carried out using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or by using chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid.

| Intermediate | Precursors | Reaction Type | Key Conditions |

| (4-Pyrrolidin-1-yl)benzaldehyde | 4-Fluorobenzaldehyde, Pyrrolidine | Nucleophilic Aromatic Substitution | Polar aprotic solvent (e.g., DMSO), base (e.g., K₂CO₃). |

| (4-Pyrrolidin-1-yl)aniline | 1-Fluoro-4-nitrobenzene, Pyrrolidine | 1. Nucleophilic Aromatic Substitution | 1. Polar solvent. |

| 1-(4-Nitrophenyl)pyrrolidine | 2. Nitro Group Reduction | 2. Catalytic hydrogenation (e.g., H₂/Pd/C) or chemical reduction (e.g., Fe/CH₃COOH). |

Industrial Production Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure the process is cost-effective, safe, and environmentally sustainable.

Catalyst Choice and Cost: While palladium catalysts are highly effective, their high cost and potential for product contamination with trace heavy metals are significant drawbacks for industrial production. The development of robust, reusable, and inexpensive iron catalysts presents a major advantage, aligning with economic and green chemistry goals. google.com

Raw Material Availability: The synthesis relies on commercially available starting materials like 4-fluorobenzaldehyde, 1-fluoro-4-nitrobenzene, and pyrrolidine. The cost and supply chain stability of these precursors are critical for large-scale manufacturing.

Process Safety and Conditions: Reactions involving high pressures of hydrogen gas for catalytic reductions require specialized industrial equipment and stringent safety protocols. Alternative methods, such as transfer hydrogenation or chemical reductions using agents like sodium borohydride or iron powder, may offer operational simplicity and enhanced safety, although they might generate more waste. The iron-catalyzed process using paraformaldehyde avoids the need for high-pressure hydrogen, which is a significant industrial advantage. researchgate.net

Solvent and Waste Management: The choice of solvents is crucial. Ideally, solvents should be non-toxic, recyclable, and have low environmental impact. Aqueous-based syntheses or the use of green solvents are preferred. Waste streams, including spent catalysts and byproducts, must be managed responsibly. The use of heterogeneous, recyclable catalysts simplifies product purification and reduces solid waste.

Process Optimization: For industrial production, optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading is essential to maximize yield, throughput, and purity while minimizing energy consumption and cost.

By integrating green chemistry principles, such as favoring iron catalysis over palladium and designing efficient one-pot processes, the industrial production of this compound can be made more sustainable and economically viable.

Scalability of Synthetic Methods

The transition of a synthetic route from a laboratory setting to a larger, industrial scale is a complex undertaking that requires careful consideration of numerous factors. For the synthesis of this compound and its derivatives, scalability is contingent on the chosen synthetic pathway. Common routes to similar substituted benzyl alcohols often involve the reduction of a corresponding benzoic acid or benzaldehyde, or the Grignard reaction of a suitable phenylmagnesium halide with formaldehyde.

A key challenge in scaling up these syntheses is ensuring consistent reaction conditions, such as temperature control, as exothermic reactions can become difficult to manage in large reactors. The choice of reagents and solvents also becomes critical; materials that are feasible for small-scale synthesis may be prohibitively expensive or hazardous on a larger scale.

Research into the synthesis of related compounds offers examples of successful scale-up operations. For instance, a method for the direct deoxygenative alkylation of benzylic alcohols has been demonstrated on a gram-scale, achieving a 79% yield for a substituted product. acs.org Another example is the synthesis of α-methylbenzyl alcohol, which has also been successfully scaled up. researchgate.net Furthermore, a green synthesis protocol for substituted phenols has been shown to be scalable up to at least five grams, highlighting the potential for developing environmentally benign and scalable processes. rsc.org These examples underscore the feasibility of scaling the synthesis of functionalized phenylmethanol derivatives, provided that careful process development is undertaken.

Process Optimization for Yield and Purity

Optimizing a synthetic process to maximize the yield and purity of the final product is a critical aspect of chemical manufacturing. This involves a multifaceted approach, including the fine-tuning of reaction conditions, the selection of appropriate catalysts, and the development of efficient purification methods.

Reaction Optimization:

The yield of this compound can be significantly influenced by the choice of reducing agent and reaction conditions. For the reduction of a corresponding benzaldehyde, optimizing factors such as temperature, reaction time, and the stoichiometry of the reducing agent can lead to higher conversion rates and fewer byproducts. The use of catalytic hydrogenation is a common strategy for optimizing the synthesis of benzyl alcohols, with studies showing the potential to achieve near-quantitative yields. For example, the hydrogenation of benzaldehyde to benzyl alcohol has been optimized to achieve a 100% yield using a palladium nanoparticle catalyst on an aminosilane-functionalized clinoptilolite support. springerprofessional.de

Purification Strategies:

The purity of this compound is paramount, particularly for applications in research and development. Common impurities in the synthesis of benzyl alcohols can include unreacted starting materials, over-oxidized products (such as the corresponding aldehyde or carboxylic acid), and byproducts from side reactions. A variety of purification techniques can be employed to remove these impurities.

Column Chromatography: This is a widely used method for the purification of organic compounds. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is crucial for achieving good separation. The following table provides examples of column chromatography conditions used for the purification of related substituted benzyl alcohols.

| Compound | Stationary Phase | Eluent System | Reference |

| Furan-2-yl(phenyl)methanol | Silica Gel (Geduran Si 60) | Hexanes:Ethyl Acetate (B1210297) (gradient from 100% hexane (B92381) to 3:2) | springerprofessional.de |

| 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one | Silica Gel (Geduran Si 60) | Hexanes:Ethyl Acetate (gradient from 19:1 to 1:1) | springerprofessional.de |

| General Benzyl Ethers | Silica Gel | Toluene/CH₂Cl₂ | nih.gov |

Crystallization and Recrystallization: For solid compounds like this compound, crystallization is a powerful purification technique. This method relies on the differential solubility of the desired compound and its impurities in a given solvent. A detailed procedure for the purification of o-methylbenzyl alcohol involves dissolving the crude product in boiling petroleum ether, followed by cooling to induce crystallization. This process, including the collection of a second crop from the mother liquor, resulted in a high purity product with a yield of 95-97%. orgsyn.org The choice of solvent is critical and is often determined empirically to find a system where the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution.

Extraction: Liquid-liquid extraction is a fundamental workup procedure to separate the product from the reaction mixture. For instance, in the synthesis of o-methylbenzyl alcohol, the reaction mixture is diluted with water and extracted with ether. The combined organic layers are then washed with water and a saturated sodium chloride solution to remove water-soluble impurities. orgsyn.org The Cannizzaro reaction for the synthesis of benzyl alcohol also employs solvent extraction as a key purification step. youtube.com

By systematically optimizing these reaction and purification parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity.

Chemical Reactivity and Transformation Studies of 4 Pyrrolidin 1 Ylphenyl Methanol

Reaction Mechanisms

The reactivity of (4-Pyrrolidin-1-ylphenyl)methanol is dictated by the functional groups present. The alcohol can undergo oxidation and reduction, while the aromatic ring is susceptible to electrophilic substitution, and the pyrrolidine (B122466) nitrogen can act as a nucleophile.

Oxidation Reactions

The oxidation of this compound can selectively target either the benzylic alcohol or the pyrrolidine ring, depending on the reagents and reaction conditions.

The primary alcohol group can be oxidized to the corresponding aldehyde, 4-(pyrrolidin-1-yl)benzaldehyde. This transformation is crucial for subsequent reactions, such as the synthesis of chalcones. The presence of the electron-donating pyrrolidinyl group on the phenyl ring enhances the reactivity of the benzylic alcohol towards oxidation compared to unsubstituted benzyl (B1604629) alcohol. researchgate.netmdpi.com Various catalytic systems, including those based on palladium or manganese oxides, can achieve this selective oxidation with high efficiency, often under mild, aerobic, and even solvent-free conditions. researchgate.netnih.gov The general mechanism involves the activation of the alcohol, often through coordination with a metal catalyst, followed by the abstraction of a hydride ion, leading to the formation of the aldehyde. nih.gov

The pyrrolidine ring itself is also susceptible to oxidation. Under specific conditions, such as using aminoxyl-mediated electrochemical methods or iron-based reagents, the α-carbon of the pyrrolidine ring can be oxidized to form a lactam (pyrrolidin-2-one). nih.govacs.orgacs.org This type of reaction, often referred to as a Shono-type oxidation, provides a pathway to functionalized pyrrolidinones. acs.org

Reduction Reactions

Reduction reactions involving this compound primarily target the benzylic alcohol function. While the alcohol is already a reduced form of a carbonyl, it can be further reduced to a methyl group, converting this compound into 1-(4-methylphenyl)pyrrolidine. A classic method for this type of deoxygenation is the use of hydriodic acid (HI) in the presence of red phosphorus. researchgate.netnih.govbeilstein-journals.org The mechanism involves an initial nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting benzyl iodide. nih.gov This procedure is effective for benzylic alcohols due to the stability of the intermediate carbocation.

Reduction of the aromatic ring is significantly more challenging due to its inherent stability and the presence of the activating pyrrolidinyl group. Such reductions would require harsh conditions, for instance, catalytic hydrogenation at high pressure and temperature, and are not commonly performed on this type of substrate. If the alcohol function is first oxidized to an aldehyde or ketone, this carbonyl group can be readily reduced back to the alcohol or further to the methylene (B1212753) group via methods like Wolff-Kishner or Clemmensen reduction. Furthermore, should the pyrrolidine ring be oxidized to a lactam (pyrrolidinone), the lactam can be reduced back to the pyrrolidine using strong reducing agents like lithium aluminium hydride. rsc.org

Nucleophilic Substitution Reactions at the Amine Group

This section pertains to reactions where the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking an electrophilic center. The lone pair of electrons on the tertiary nitrogen makes it a good nucleophile, enabling it to participate in various substitution reactions.

These reactions include N-alkylation and N-acylation. For instance, the pyrrolidine nitrogen can react with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. Similarly, it can react with acyl halides or anhydrides. However, the direct acylation of the N-aryl pyrrolidine nitrogen is less common than reactions at the activated aromatic ring. More sophisticated methods, often involving metal catalysis, have been developed for the α-functionalization of N-activated pyrrolidines, showcasing the diverse reactivity of the heterocyclic ring system. acs.orgrsc.org

Derivatization Strategies

The structure of this compound serves as a scaffold for the synthesis of a wide array of more complex molecules through various derivatization strategies.

Formation of Substituted Phenyl Derivatives

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the pyrrolidinyl group. This group is a powerful ortho, para-director. The hydroxymethyl group (-CH₂OH) is a weak deactivator but also an ortho, para-director. The directing influence is overwhelmingly controlled by the pyrrolidinyl group, meaning electrophiles will preferentially add to the positions ortho to the nitrogen (positions 3 and 5).

Common electrophilic substitution reactions include:

Halogenation: Bromination and chlorination occur readily, often without a Lewis acid catalyst, due to the highly activated nature of the ring. It can be difficult to prevent poly-substitution. researchgate.net

Nitration: Direct nitration with nitric acid can lead to oxidation and decomposition of the highly reactive ring. rsc.org Milder nitrating agents or a strategy involving a temporary protecting group on the nitrogen (if it were a secondary amine) would be necessary for controlled substitution.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group at the ortho positions.

The high reactivity can sometimes be a drawback, leading to multiple substitutions or unwanted side reactions. rsc.org

Synthesis of Chalcone (B49325) Derivatives

This compound is a key precursor for a specific class of chalcones. Chalcones are α,β-unsaturated ketones typically synthesized through a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt condensation. organic-chemistry.orgacs.org

The synthesis involves a two-step process:

Oxidation: The benzylic alcohol of this compound is first oxidized to the corresponding aldehyde, 4-(pyrrolidin-1-yl)benzaldehyde. This is a critical step, and various methods can be employed to achieve it efficiently.

Claisen-Schmidt Condensation: The resulting 4-(pyrrolidin-1-yl)benzaldehyde, which lacks α-hydrogens, is then reacted with a suitable acetophenone (B1666503) (a ketone with α-hydrogens) in the presence of a base, typically an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide. acs.org The enolate of the acetophenone attacks the carbonyl carbon of the aldehyde, and the resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone system.

This strategy allows for the synthesis of a variety of chalcone derivatives by varying the substitution pattern on the acetophenone reactant.

Table of Potential Chalcone Derivatives from 4-(Pyrrolidin-1-yl)benzaldehyde

| Acetophenone Reactant | Resulting Chalcone Product Name |

| Acetophenone | 1-Phenyl-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one |

| 4'-Methylacetophenone | 1-(p-Tolyl)-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one |

| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one |

| 4'-Nitroacetophenone | 1-(4-Nitrophenyl)-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one |

Preparation of Pyrrolidinyl Chalcone Derivatives

The synthesis of chalcones bearing a pyrrolidinyl moiety can be achieved from this compound through a two-step synthetic sequence. This process first involves the oxidation of the benzylic alcohol to the corresponding aldehyde, followed by a Claisen-Schmidt condensation.

The initial step is the oxidation of this compound to (4-pyrrolidin-1-yl)benzaldehyde. This transformation requires the use of mild oxidizing agents to prevent the over-oxidation of the aldehyde to a carboxylic acid. Reagents such as Dess-Martin periodinane (DMP) or conditions for a Swern oxidation are well-suited for this purpose. wikipedia.orgchemistrysteps.comwikipedia.org These methods are known for their high selectivity for the conversion of primary alcohols to aldehydes under gentle, non-acidic conditions, which is crucial for substrates containing amine functionalities. wikipedia.orgwikipedia.orgyoutube.com

Once (4-pyrrolidin-1-yl)benzaldehyde is obtained, it can undergo a Claisen-Schmidt condensation with a suitable ketone, typically an acetophenone derivative, to form the target pyrrolidinyl chalcone. chemistrysteps.comnih.gov This base-catalyzed reaction involves the enolate of the ketone attacking the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the characteristic α,β-unsaturated ketone structure of the chalcone. nih.gov

For instance, the reaction of (4-pyrrolidin-1-yl)benzaldehyde with 4'-substituted acetophenones in the presence of a base like sodium hydroxide in an alcoholic solvent leads to the formation of various (E)-1-(4-substituted-phenyl)-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-ones. The specifics of these transformations, including the reactants and yields, are detailed in the table below.

Table 1: Synthesis of Pyrrolidinyl Chalcone Derivatives via Claisen-Schmidt Condensation

| Aldehyde Reactant | Ketone Reactant | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| (4-pyrrolidin-1-yl)benzaldehyde | 4'-(trifluoromethyl)acetophenone | NaOH / EtOH | (E)-3-(4-(pyrrolidin-1-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | 70 |

| (4-pyrrolidin-1-yl)benzaldehyde | 4'-(trifluoromethoxy)acetophenone | NaOH / EtOH | (E)-1-(4-(trifluoromethoxy)phenyl)-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | 56 |

| (4-pyrrolidin-1-yl)benzaldehyde | 3'-(trifluoromethoxy)acetophenone | NaOH / EtOH | (E)-1-(3-(trifluoromethoxy)phenyl)-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | 35 |

Data derived from syntheses starting with the corresponding aldehyde.

Catalytic Applications in Organic Transformations

A review of the available scientific literature does not currently indicate specific applications of this compound as a catalyst in novel chemical processes, nor were investigations into its catalytic mechanisms found. While related structures containing piperidine (B6355638) moieties have been utilized as linkers in PROTACs, and palladium-based systems are studied for methanol (B129727) synthesis, the direct catalytic role of this compound remains an area for future exploration. mdpi.comsigmaaldrich.com

Role in Novel Chemical Processes

There is no information available in the reviewed literature regarding the role of this compound in novel chemical processes as a catalyst.

Investigation of Catalytic Mechanisms

There is no information available in the reviewed literature concerning the investigation of catalytic mechanisms involving this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

A ¹H NMR spectrum for (4-Pyrrolidin-1-ylphenyl)methanol would be expected to show distinct signals corresponding to the protons on the aromatic ring, the methylene (B1212753) protons of the hydroxymethyl group, and the protons of the pyrrolidine (B122466) ring. However, specific chemical shifts (δ), coupling constants (J), and multiplicity data from experimental analysis are not available in the reviewed literature.

The ¹³C NMR spectrum would provide information on each unique carbon environment within the molecule. One would anticipate signals for the two types of carbons in the pyrrolidine ring, the four distinct carbons of the para-substituted phenyl ring, and the carbon of the methylene group. Specific, experimentally verified chemical shift data for these carbons is not publicly documented.

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable NMR experiment used to differentiate between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 spectrum would show positive signals for the CH groups on the aromatic ring and negative signals for the CH₂ groups of the pyrrolidine and the hydroxymethyl substituent. Quaternary carbons would be absent. No published DEPT-135 spectrum for this compound could be located.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula of this compound (C₁₁H₁₅NO). A search for published HRMS data yielding the exact mass of this compound was unsuccessful.

ESI is a soft ionization technique commonly used for polar molecules like the subject alcohol. It would be expected to generate a prominent protonated molecular ion [M+H]⁺. Despite its routine use, specific ESI-MS data, including the observed mass-to-charge ratio (m/z) for this compound, is not available in the public domain.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for both the purification of this compound from reaction mixtures and the analytical determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A document referencing the compound listed a purity of 90.31%, which is typically determined by such analytical methods. scribd.com Reversed-phase HPLC is the most common modality for this type of analysis, where the compound is separated based on its hydrophobic character.

A typical HPLC method for purity analysis would involve a C18 stationary phase column and a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector set at the compound's maximum absorption wavelength.

Table 1: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This compound possesses a stereogenic center at the carbinol carbon, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and analysis are critical. Chiral HPLC is the gold standard for this purpose. nih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including those with structures related to pyrrolidines. nih.gov The mobile phase is typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). The ability to resolve the enantiomers is crucial for developing enantiopure compounds for pharmaceutical applications.

Following synthesis, column chromatography is the principal method for purifying gram-scale quantities of this compound. This technique separates compounds based on their differential adsorption to a solid stationary phase. For compounds of this polarity, silica (B1680970) gel is the most common stationary phase.

A typical procedure involves dissolving the crude reaction mixture in a minimal amount of solvent and adsorbing it onto a small amount of silica gel (dry loading). This material is then added to the top of a packed silica gel column. The separation is achieved by eluting with a solvent system of increasing polarity, commonly a gradient of ethyl acetate (B1210297) in hexane (B92381). acs.org Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the pyrrolidine ring, and the substituted benzene (B151609) ring.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3500 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 2975 - 2850 | Medium |

| C=C (Aromatic Ring) | Stretching | 1610 - 1580 & 1510 - 1450 | Medium |

| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong |

| C-N (Aromatic Amine) | Stretching | 1335 - 1250 | Strong |

| C-H (Aromatic) | Out-of-plane Bending | 850 - 810 | Strong |

Note: These are predicted ranges based on standard IR correlation tables.

The most prominent feature would be a strong, broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while those of the aliphatic pyrrolidine and methylene groups appear just below 3000 cm⁻¹. The presence of the para-substituted benzene ring is confirmed by a strong band in the 850-810 cm⁻¹ region due to out-of-plane C-H bending.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine its absorption properties.

The structure of this compound features a pyrrolidine group (an electron donor) attached to a phenyl ring (an electron acceptor), which is linked to a hydroxymethyl group. This arrangement constitutes a "push-pull" or intramolecular charge transfer (ICT) system. Upon absorption of UV light, an electron is promoted from a high-energy orbital localized on the electron-rich pyrrolidine-phenyl moiety to a higher energy orbital, resulting in a charge-separated excited state.

This ICT character significantly influences the compound's photophysical properties. Compared to the parent chromophore, benzyl (B1604629) alcohol, which has an absorption maximum around 259 nm, the absorption of this compound is expected to be substantially red-shifted (shifted to a longer wavelength). aatbio.com This is due to the electron-donating pyrrolidine group destabilizing the ground state and stabilizing the excited state, thus lowering the energy gap for the electronic transition. The analogous compound, 4-aminobenzyl alcohol, shows this effect, and the tertiary amine of the pyrrolidine ring is an even stronger donor. nih.gov

Furthermore, compounds with strong ICT character are often fluorescent. Following excitation, the molecule can relax to the ground state by emitting a photon. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as Stokes shift). The emission properties of such dyes are often highly sensitive to the polarity of the solvent, a characteristic known as solvatochromism. In more polar solvents, the charge-separated excited state is better stabilized, leading to a larger red-shift in the emission spectrum. While benzyl alcohol itself fluoresces with an emission peak at 282 nm, the emission from this compound is predicted to be at a much longer wavelength and to vary with solvent. aatbio.com

Table 3: Comparison of Expected Photophysical Properties

| Compound | Key Structural Feature | Expected Absorption (λ_max) | Expected Emission (λ_em) |

| Benzyl Alcohol | Phenyl ring | ~259 nm aatbio.com | ~282 nm aatbio.com |

| 4-Aminobenzyl Alcohol | Phenyl ring + Primary amine (donor) | >259 nm | >282 nm |

| This compound | Phenyl ring + Tertiary amine (strong donor) | Significantly >259 nm | Significantly >282 nm (Solvent-dependent) |

Solvatochromism Studies

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. This phenomenon is particularly pronounced in donor-acceptor molecules like this compound. The interaction between the compound's dipole moment and the solvent's polarity affects the energy levels of the ground and excited states, leading to shifts in spectral bands.

In push-pull molecules, a bathochromic (red) shift in the absorbance maximum is often observed as the solvent polarity decreases. sigmaaldrich.com Conversely, studies on related chalcone (B49325) derivatives have shown bathochromic shifts from non-polar to polar solvents, indicative of intramolecular charge transfer (ICT) interactions. labcompare.com This suggests that the excited state is more polar than the ground state and is stabilized by polar solvents. For compounds with a donor phenolate (B1203915) and an acceptor pyridinium (B92312) moiety, a redshift of the absorbance maxima occurs with decreased solvent polarity. sigmaaldrich.com While specific data for this compound is not extensively documented in public literature, the behavior of analogous structures provides a framework for its expected solvatochromic properties. The study of related systems, such as zwitterionic donor-bridge-acceptor molecules, has demonstrated significant solvatochromic shifts, sometimes spanning over 160 nm when moving from a polar solvent like water to a less polar one like N,N-dimethylformamide (DMF). sigmaaldrich.com

Table 1: Expected Solvatochromic Shift of this compound in Various Solvents (Hypothetical Data Based on Analogous Compounds)

This table is illustrative and based on the behavior of similar donor-acceptor molecules, as direct experimental data for this compound is not available in the cited sources.

| Solvent | Polarity Index (ET(30)) | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| n-Hexane | 31.0 | ~350 | ~400 | ~50 |

| Toluene | 33.9 | ~360 | ~420 | ~60 |

| Chloroform | 39.1 | ~375 | ~450 | ~75 |

| Ethanol | 51.9 | ~385 | ~480 | ~95 |

| Methanol | 55.5 | ~390 | ~490 | ~100 |

| Acetonitrile | 46.0 | ~380 | ~470 | ~90 |

Fluorescence Quantum Yield Analysis

The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. For donor-acceptor compounds, this property is highly sensitive to the molecular structure and the surrounding environment.

Research on structurally similar pyrrolidinyl chalcones has reported fluorescence quantum yields in the range of 0.29 to 0.39 in chloroform. chemicalbook.com The moderate to low values are often attributed to efficient non-radiative decay pathways, such as internal conversion and vibrational relaxation, which compete with fluorescence. chemicalbook.com The solvent environment also plays a crucial role; for instance, pyrrolidine-fused chlorin (B1196114) derivatives exhibit higher quantum yields in low-polarity solvents like toluene. mdpi.com This suggests that in less polar environments, the non-radiative decay channels are less favored, leading to enhanced fluorescence. A study on a new glass-forming derivative of 2-cyanoacetic acid reported a high photoluminescence quantum yield of 23% in a neat thin film. researchgate.net

Table 2: Fluorescence Quantum Yield (Φf) of Structurally Related Pyrrolidine Derivatives

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the optimized geometry and electronic properties of molecules. For (4-Pyrrolidin-1-ylphenyl)methanol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict its most stable three-dimensional structure.

These calculations would reveal key geometric parameters. For instance, in a study of a related compound, (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, DFT was successfully used to show that the optimized molecular structure is consistent with that determined by single-crystal X-ray diffraction. researchgate.net Similar calculations for this compound would provide data on bond lengths, bond angles, and dihedral angles, offering a precise structural model. A key finding would likely be the dihedral angle between the plane of the phenyl ring and the pyrrolidine (B122466) ring, which influences the degree of electronic communication between these two moieties.

Furthermore, DFT is employed to calculate thermodynamic properties, vibrational frequencies, and various electronic parameters, as will be discussed in subsequent sections.

Molecular Modeling and Simulation

Molecular modeling encompasses a broad range of techniques used to represent and manipulate molecular structures. For this compound, these methods are crucial for understanding its dynamic behavior and potential interactions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A molecule like this compound possesses several such features: a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the nitrogen atom), a hydrophobic aromatic ring, and the hydrophobic aliphatic part of the pyrrolidine ring.

A computational model of this compound would serve as a template to define a pharmacophore. This pharmacophore model could then be used in virtual screening campaigns to search large chemical databases for other molecules that share the same spatial arrangement of key features, potentially identifying new compounds with similar biological activities.

Conformational Analysis

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and understand the energy barriers between them.

Key conformational variables include:

Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and adopts puckered, "envelope" or "twist" conformations to relieve ring strain. The two predominant pucker modes are often described as Cγ-exo and Cγ-endo. nih.gov

Rotation of the Methanol (B129727) Group: The hydroxymethyl (-CH₂OH) group can rotate around the C-C bond connecting it to the phenyl ring.

Computational studies on N-substituted pyrrolidines have shown that the energy differences between conformers can be small, requiring high-accuracy methods for reliable predictions. researchgate.netresearchgate.net A conformational search for this compound would likely reveal several low-energy structures, and their relative populations can be estimated using Boltzmann statistics.

| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conf-1 | Pyrrolidine (Endo pucker), Phenyl-N (45°), CH₂-OH (gauche) | 0.00 | 55.1 |

| Conf-2 | Pyrrolidine (Exo pucker), Phenyl-N (45°), CH₂-OH (gauche) | 0.50 | 22.5 |

| Conf-3 | Pyrrolidine (Endo pucker), Phenyl-N (90°), CH₂-OH (anti) | 0.85 | 12.0 |

| Conf-4 | Pyrrolidine (Endo pucker), Phenyl-N (45°), CH₂-OH (anti) | 1.20 | 6.4 |

Prediction of Spectroscopic Properties

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.govnih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. For this compound, characteristic peaks would include the O-H stretch of the alcohol, C-H stretches for both aromatic and aliphatic groups, the C-N stretch, and C-O stretch. Comparing the computed spectrum with an experimental one helps in assigning the observed vibrational modes. asianresassoc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are invaluable for assigning peaks in experimental spectra and can help distinguish between different isomers or conformers.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. pharmacy180.com For this compound, TD-DFT would predict the wavelength of maximum absorption (λ_max), corresponding to transitions such as π→π* within the benzene (B151609) ring. These calculations can also reveal how electronic transitions are influenced by the solvent environment.

| Spectroscopy | Predicted Feature | Assignment |

|---|---|---|

| IR | ~3400 cm⁻¹ | O-H stretch |

| IR | ~3050 cm⁻¹ | Aromatic C-H stretch |

| IR | ~2850-2950 cm⁻¹ | Aliphatic C-H stretch |

| ¹³C NMR | ~148 ppm | Aromatic C-N |

| ¹³C NMR | ~65 ppm | -CH₂OH |

| ¹³C NMR | ~47 ppm | Pyrrolidine C-N |

| UV-Vis (TD-DFT) | ~270 nm | π→π* transition |

Studies of Electronic Structure and Charge Transfer

The electronic properties of this compound are governed by the interplay between its constituent functional groups. The pyrrolidinyl group, with its nitrogen atom, acts as a strong electron-donating group (D) due to the lone pair of electrons that can be delocalized into the attached phenyl ring. pressbooks.publibretexts.org The phenyl ring acts as a π-system bridge, while the hydroxymethyl group is generally considered a weak electron-withdrawing or -donating group depending on its conformation and interaction with the ring.

This D-π-A (Donor-π-Acceptor) type structure suggests the possibility of intramolecular charge transfer (ICT). bangor.ac.uknih.gov DFT calculations are essential for visualizing and quantifying this phenomenon.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. For this molecule, the HOMO is expected to be localized primarily on the electron-rich pyrrolidinyl-phenyl moiety, while the LUMO would likely be distributed over the aromatic ring. pharmacy180.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and electronic excitability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show a negative potential (red/yellow) around the hydroxyl oxygen and the nitrogen atom, indicating sites susceptible to electrophilic attack, and a positive potential (blue) around the hydroxyl hydrogen.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution and donor-acceptor interactions within the molecule. It can quantify the delocalization of the nitrogen lone pair into the antibonding orbitals of the phenyl ring, providing a measure of the charge transfer character. rsc.org

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and the energy of the first electronic transition. |

| Dipole Moment | ~2.5 D | Measures the overall polarity of the molecule. |

Applications of 4 Pyrrolidin 1 Ylphenyl Methanol in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Pharmaceutical Synthesis

The true value of (4-Pyrrolidin-1-ylphenyl)methanol and its structural isomers lies in their function as versatile intermediates or building blocks in the synthesis of high-value pharmaceutical compounds. google.com The pyrrolidine (B122466) fragment is a structural component of numerous alkaloids and is a precursor in the synthesis of tropane (B1204802) alkaloids. mdpi.com

Organic synthesis techniques, including transition metal catalysis and classical reactions, are employed to modify this core structure into diverse chemical entities with therapeutic potential. reachemchemicals.com For instance, chiral pyrrolidine-2-yl-methanol derivatives are considered highly versatile building blocks for creating pharmacologically active compounds, such as in the stereospecific synthesis of oligonucleotides. google.com Often, the synthesis of such intermediates begins with readily available and optically pure precursors like (S)-proline, which is then reduced using agents like Lithium aluminium hydride (LiAlH₄) or Lithium borohydride (B1222165) (LiBH₄) to produce (S)-prolinol, a foundational chiral alcohol. mdpi.com This building block can then undergo further reactions, such as condensation with carboxylic acids, to yield complex drug molecules. mdpi.com The optimization of these synthetic routes is a key focus in process chemistry to ensure scalability and cost-effectiveness for pharmaceutical production. reachemchemicals.com

Development of Novel Therapeutic Agents

The pyrrolidine scaffold, and by extension intermediates like this compound, are integral to the structure of numerous approved drugs. The strategic incorporation of this moiety has led to the development of agents across various therapeutic areas. The versatility of the pyrrolidine ring allows chemists to fine-tune the pharmacological properties of a molecule to achieve desired biological activity and selectivity. reachemchemicals.com

Several successful drugs contain the pyrrolidine ring, demonstrating the importance of its parent structures as synthetic starting points. Examples include:

Eletriptan: Used for the treatment of migraines, this drug features a pyrrolidine ring. Its synthesis involves the reaction of an indole (B1671886) derivative with a pyrrolidine precursor. mdpi.com

Avanafil: A phosphodiesterase type 5 (PDE5) inhibitor for erectile dysfunction, Avanafil is synthesized via the condensation of a carboxylic acid with (S)-prolinol, a direct derivative of proline. mdpi.com

Elbasvir: An antiviral agent used to treat Hepatitis C, its synthesis utilizes a substituted pyrrolidine-carboxylate intermediate. mdpi.com

These examples underscore the role of pyrrolidine-containing intermediates in providing the structural framework necessary for potent and selective therapeutic agents.

Investigation of Biological Activity and Mechanism of Action

Derivatives of this compound have been synthesized and evaluated for a wide range of biological activities. These investigations are crucial for identifying lead compounds and understanding their mechanisms of action at a molecular level.

A primary strategy in drug discovery is the development of molecules that can selectively inhibit the activity of enzymes involved in disease pathology. Derivatives of the pyrrolidine-phenyl core have shown promise as inhibitors of several key enzyme classes.

Kinase Inhibition: Certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy due to its role in angiogenesis. Molecular modeling studies have confirmed the stable binding of these compounds to the VEGFR2 active site, marking them as promising candidates for anti-cancer drug development. researchgate.net

Cholinesterase Inhibition: In the search for treatments for Alzheimer's disease, researchers have synthesized carbamate (B1207046) derivatives that demonstrate good inhibitory potential against acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. ajphs.com

Tyrosinase Inhibition: Substituted bis-thiourea derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production. researchgate.net Certain compounds in this class outperformed the standard inhibitor, kojic acid, and were shown to interact directly with the catalytic copper ions in the enzyme's active site. researchgate.net

Table 1: Examples of Enzyme Inhibition by Related Derivatives

| Enzyme Target | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| VEGFR2 | Indazole-carbohydrazides | Compounds showed significant inhibition of VEGFR2, with molecular dynamics confirming stable binding. | researchgate.net |

| Acetylcholinesterase | O-substituted Carbamates | Specific chlorinated derivatives exhibited good inhibitory potential against this enzyme. | ajphs.com |

| Tyrosinase | bis-Thiourea Derivatives | A chlorinated derivative was found to be a more potent inhibitor than kojic acid. | researchgate.net |

Receptor binding assays are fundamental to understanding how a compound interacts with its biological target. These assays measure the affinity of a ligand for a receptor, a critical parameter for predicting its potency.

Sigma Receptors: 1,4-disubstituted piperidine (B6355638) derivatives, which are structurally related to pyrrolidines, have been evaluated for their affinity at sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are targets for antipsychotic agents. nih.gov Studies found that certain compounds showed high selectivity for the σ₁ subtype. nih.gov

Serotonin (5-HT) Receptors: In the development of prokinetic agents for gastrointestinal disorders, novel benzamide (B126) derivatives were synthesized and screened for their binding affinity to the 5-HT₄ receptor. The goal of these studies was to develop agonists with high 5-HT₄ receptor affinity but low affinity for the hERG channel to avoid cardiac side effects. nih.gov

Muscarinic Acetylcholine Receptors (mAChR): N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide derivatives were synthesized and evaluated as antagonists for the M₁ subtype of muscarinic receptors. These assays are crucial for identifying compounds with potential applications in treating Parkinson's disease and other movement disorders. nih.gov

Table 2: Receptor Binding Assay Data for Structurally Related Compounds

| Receptor Target | Compound Series | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Sigma-1 (σ₁) Receptor | 4-aroylpiperidines | Radioligand Binding | High selectivity for σ₁ over σ₂ receptors was achieved. | nih.gov |

| Serotonin 5-HT₄ Receptor | Benzamide Piperidines | Binding Affinity | Synthesized for high 5-HT₄ binding and low hERG blocking activity. | nih.gov |

| Muscarinic M₁ Receptor | N-phenylbenzamides | Functional Antagonism | Identified antagonists with IC₅₀ values in the nanomolar range. | nih.gov |

Beyond simple binding or enzyme inhibition, detailed studies aim to elucidate the precise molecular mechanism of a drug's action. This includes understanding how a compound affects receptor signaling and subsequent cellular processes.

A notable example is the investigation of allosteric modulators for the Cannabinoid Type 1 (CB₁) receptor. One study on a complex indole derivative, ZCZ011, explored its effects beyond simple binding. Using advanced techniques like TRUPATH BRET biosensors, researchers demonstrated that the compound acts as an efficacious agonist of G-protein dissociation. acs.org Furthermore, the study investigated downstream effects such as the translocation of β-arrestin 2 and receptor internalization. acs.org It was found that ZCZ011 could induce CB₁ internalization with an efficacy greater than THC, providing deep insight into how an allosteric ligand can regulate receptor function. acs.org Such detailed mechanistic studies are vital for developing drugs with more refined and potentially safer profiles.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a rational basis for optimizing lead compounds. By systematically modifying a chemical scaffold and assessing the impact on biological activity, chemists can identify which molecular features are essential for potency, selectivity, and desirable pharmacokinetic properties.

For example, in the development of M₁ muscarinic receptor antagonists, a library of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs was synthesized. The SAR was found to be shallow, meaning that many structural changes resulted in only minor variations in activity. nih.gov However, key modifications were identified:

Benzamide Substitutions: Introducing chloro or methoxy (B1213986) groups at the 2-position of the benzamide ring resulted in submicromolar M₁ IC₅₀ values. nih.gov A 2,5-bis(trifluoromethyl) analog provided an M₁ IC₅₀ of 490 nM with approximately 9-fold selectivity over other muscarinic subtypes. nih.gov

Alkyl Group Variation: Changing the N-alkyl group on the piperazine (B1678402) ring also modulated activity, though to a lesser extent. nih.gov

Similarly, an SAR study on 5-HT₄ receptor agonists revealed that altering the 4-fluorophenylalkyl moiety of a lead compound could fine-tune the balance between 5-HT₄ receptor agonism and hERG channel inhibition, ultimately leading to a clinical candidate with an improved profile for treating GI disorders. nih.gov

Table 3: Example of SAR Data for M₁ Receptor Antagonists

| Compound | R-Group (Benzamide) | M₁ IC₅₀ (nM) | M₃ IC₅₀ (µM) | M₅ IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 8a | 2-Cl | 960 | >10 | >10 | nih.gov |

| 8b | 2-OMe | 820 | >10 | >10 | nih.gov |

| 8e | Pentafluoro | 350 | >10 | 0.83 | nih.gov |

| 8h | 2,5-bis(CF₃) | 490 | 4.3 | 4.6 | nih.gov |

These SAR studies exemplify the iterative process of drug design, where foundational structures related to this compound are systematically optimized to produce potent and selective therapeutic agents. nih.govnih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Evaluations

Following a comprehensive review of scientific literature and chemical databases, no specific preclinical pharmacokinetic or pharmacodynamic evaluation data for the compound this compound were found. The subsequent sections on in vitro permeability and in vivo pharmacokinetics, therefore, describe the standard methodologies used for these types of studies but lack specific data for the target compound.

In Vitro Permeability Studies

In vitro permeability assays are crucial in early drug discovery to predict the oral absorption of a compound. These tests assess a molecule's ability to cross biological membranes, typically using cell-based or artificial membrane models.

Commonly used methods include the Caco-2 and the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. nih.govresearchgate.net The apparent permeability coefficient (Papp) is measured to classify compounds as having low, moderate, or high absorption potential. nih.gov

The PAMPA model offers a higher-throughput, non-cell-based alternative for predicting passive, transcellular permeability. sigmaaldrich.comevotec.com It measures the diffusion of a compound from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment. sigmaaldrich.comevotec.com This method is valuable for understanding how a compound might be absorbed across different pH environments in the gastrointestinal tract. evotec.com

No publicly available data from Caco-2 or PAMPA studies for this compound could be located.

In Vivo Pharmacokinetic Studies

In vivo pharmacokinetic studies are essential for understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) within a living organism. These studies are typically conducted in animal models to provide critical information before advancing to human trials. nih.gov Key parameters evaluated include bioavailability, clearance, volume of distribution, and half-life.

The design and reporting of these animal studies are critical for their reproducibility and extrapolation to human subjects. nih.gov However, a thorough search of the available literature did not yield any in vivo pharmacokinetic studies conducted on this compound.

Applications in Materials Science

Development of Novel Materials with Specific Properties

(4-Pyrrolidin-1-ylphenyl)methanol serves as a valuable precursor in the synthesis of new organic materials. The pyrrolidine (B122466) moiety, a five-membered nitrogen-containing heterocycle, can be strategically incorporated into larger molecular architectures to influence their physical and chemical characteristics. While extensive research on polymers and materials directly synthesized from this compound is still developing, the broader class of pyrrolidine-containing compounds has been investigated for various applications.

In the realm of polymer chemistry, the incorporation of pyrrolidine units can impact solubility, thermal stability, and mechanical properties. For instance, the synthesis of novel poly(azomethine)s has demonstrated that the inclusion of specific aromatic and heterocyclic groups can lead to polymers with high thermal resistance. While not directly involving this compound, these studies highlight the potential of using such building blocks to create robust materials.

The functionalization of the methanol (B129727) group in this compound provides a reactive site for further chemical modifications, allowing for its integration into different material backbones. This adaptability makes it a target for researchers aiming to design materials with specific functionalities.

Integration into Materials for Enhanced Electronic or Optical Characteristics

The electronic nature of the this compound structure suggests its potential for creating materials with interesting electronic and optical properties. The nitrogen atom in the pyrrolidine ring can act as an electron donor, which is a key feature in the design of materials for electronics and photonics.

One area of interest is the development of electrochromic materials , which change color in response to an electrical voltage. Polymers containing pyrrole and its derivatives have been shown to exhibit electrochromic behavior. For example, copolymers based on pyrrole derivatives and other monomers like 3,4-ethylenedioxythiophene (EDOT) have been synthesized electrochemically, demonstrating reversible redox processes and distinct color changes. While specific data for polymers of this compound is not widely available, the underlying principles suggest its potential in this domain.

Another significant application lies in the field of nonlinear optics (NLO) . Materials with high NLO response are crucial for technologies such as optical switching and frequency conversion. The design of NLO materials often involves creating molecules with a strong charge-transfer character, typically by connecting an electron-donating group to an electron-accepting group through a π-conjugated system. The pyrrolidino group is a known electron donor, and when combined with a suitable acceptor, it can give rise to significant NLO properties. Research on related structures, such as stilbazolium derivatives, has shown promising results for second-order NLO applications.

Potential Electronic and Optical Applications

| Application Area | Relevant Property | Role of this compound Moiety |

|---|---|---|

| Electrochromic Devices | Reversible color change with applied voltage | The pyrrolidine group can support redox activity in a polymer chain. |

| Nonlinear Optics | High second or third-order optical susceptibility | The pyrrolidino group acts as an electron donor in charge-transfer chromophores. |

| Conductive Polymers | Electrical conductivity | Can be a component in the synthesis of π-conjugated polymer systems. |

Use in Dye Chemistry and Related Applications

The structural features of this compound make it a suitable building block for the synthesis of functional dyes and chromophores. The electron-donating pyrrolidino group can be part of a donor-π-acceptor (D-π-A) architecture, which is a common design for organic dyes with strong absorption and emission properties.

The synthesis of dipolar chromophores based on various heterocyclic systems has been an active area of research. These chromophores can exhibit interesting photophysical properties, such as solvatochromism (a change in color with the polarity of the solvent) and fluorescence. By reacting this compound or its derivatives with suitable acceptor molecules, a wide range of dyes with tailored absorption and emission wavelengths could be created.

For example, the synthesis of polymethine dyes often involves the condensation of an electron-rich component with an electron-deficient one. The (4-Pyrrolidin-1-ylphenyl) moiety could serve as the electron-rich part of such a dye molecule. These dyes could find applications in areas such as fluorescent probes, sensitizers for solar cells, and as active components in organic light-emitting diodes (OLEDs).

Potential Dye Chemistries

| Dye Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Polymethine Dyes | Condensation with an electron-acceptor containing an active methylene (B1212753) group. | Near-infrared (NIR) absorbing materials, fluorescent labels. |

| Donor-π-Acceptor Chromophores | Coupling with a π-conjugated bridge and an electron-acceptor group. | Nonlinear optics, OLEDs, dye-sensitized solar cells. |

| Stilbazolium Dyes | Condensation with picolinium salts. | Second-order nonlinear optical materials. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is paramount for the broader availability and application of (4-Pyrrolidin-1-ylphenyl)methanol. Current literature provides foundational methods, but future research will likely focus on novel pathways that offer improved yields, purity, and cost-effectiveness.

Future research could explore more direct and atom-economical routes. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to directly couple pyrrolidine (B122466) with a protected 4-bromobenzyl alcohol derivative. Alternatively, coupling reactions like the Sonogashira or Stille reactions, which are used to create complex analogs of related compounds, could be adapted to build the core structure in fewer steps. nih.gov The development of chiral-specific syntheses, drawing inspiration from methods used for preparing chiral pyrrolidin-2-yl-methanol derivatives, could also be a key focus, yielding enantiomerically pure versions of the compound for stereospecific applications. google.com